molecular formula C7H9BN2O4 B600140 [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid CAS No. 107337-20-2

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid

Cat. No.: B600140
CAS No.: 107337-20-2
M. Wt: 195.969
InChI Key: DBYJOFVINFDIFV-UHFFFAOYSA-N
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Description

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is a pyridine-based boronic acid derivative characterized by a methoxycarbonylamino (-NHCO₂Me) substituent at the 6-position and a boronic acid (-B(OH)₂) group at the 3-position of the pyridine ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate esters with diols, enabling applications in pharmaceutical synthesis and materials science . Its synthesis typically involves protection/deprotection strategies for the amino group, as exemplified by BOC (tert-butoxycarbonyl) intermediates .

Properties

IUPAC Name

[6-(methoxycarbonylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-3-2-5(4-9-6)8(12)13/h2-4,12-13H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYJOFVINFDIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation

The Miyaura borylation reaction employs palladium catalysts to introduce boronic acid groups into aryl halides. For example, a pyridine substrate bearing a halogen at the 3-position could react with bis(pinacolato)diboron (B2pin2) under Pd catalysis. While no direct example exists for this compound, analogous reactions for 3-borylated pyridines suggest yields of 60–80% under optimized conditions.

Key Reaction Parameters

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%)

  • Base: KOAc or Et₃N

  • Solvent: Dioxane or DMF

  • Temperature: 80–100°C

Stepwise Synthesis of this compound

The target compound features both methoxycarbonylamino and boronic acid groups on a pyridine ring. A plausible synthetic route involves sequential functionalization:

Synthesis of 6-Aminopyridin-3-ylboronic Acid

Amino groups can direct electrophilic borylation. For example, nitration of 3-bromopyridine followed by reduction yields 3-bromo-6-aminopyridine. Subsequent Miyaura borylation replaces the bromide with -B(OH)₂.

Hypothetical Reaction Pathway

  • Nitration : 3-Bromopyridine → 3-bromo-6-nitropyridine (HNO₃/H₂SO₄, 0–5°C)

  • Reduction : 3-Bromo-6-nitropyridine → 3-bromo-6-aminopyridine (H₂/Pd-C, EtOH)

  • Borylation : 3-Bromo-6-aminopyridine → 6-amino-3-boronopyridine (B2pin2, Pd(dppf)Cl₂, KOAc, dioxane, 90°C).

Methoxycarbonylation of the Amino Group

The amino group is protected with a methoxycarbonyl moiety using methyl chloroformate (ClCO₂Me). This step typically proceeds in high yield (85–95%) under mild conditions.

Reaction Conditions

  • Reagent: Methyl chloroformate (1.2 equiv)

  • Base: Pyridine or Et₃N (2.0 equiv)

  • Solvent: THF or CH₂Cl₂

  • Temperature: 0°C → room temperature

Alternative Pathways and Challenges

Direct Functionalization of Pre-Borylated Intermediates

An alternative approach involves introducing the methoxycarbonylamino group after borylation. However, boronic acids are sensitive to strong bases and electrophiles, necessitating protective strategies. For instance, using a pinacol ester-protected boronate could prevent side reactions during subsequent steps.

Protection/Deprotection Sequence

  • Protection : Convert -B(OH)₂ to -B(pin) (pinacol, reflux)

  • Methoxycarbonylation : As described in Section 2.2

  • Deprotection : Remove pinacol via acidic hydrolysis (HCl/THF/H₂O).

Byproduct Formation and Mitigation

Common issues in analogous syntheses include:

  • Deborylation : Addressed by avoiding strong acids/bases.

  • Oversubstitution : Controlled by stoichiometric use of methyl chloroformate.

  • Pd Residues : Removed via silica gel chromatography or chelating resins.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Sequential (Sec. 2)Straightforward stepwise protocolRequires halogenated precursors50–70
Protective (Sec. 3)Compatible with sensitive groupsAdditional protection/deprotection60–75

Chemical Reactions Analysis

Types of Reactions

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the boronic acid group to the aryl or vinyl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on pyridine boronic acids significantly influence their reactivity and stability. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties
Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Features
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid 6-NHCO₂Me, 3-B(OH)₂ C₈H₁₀BN₂O₄ 209.98 1218790-80-7 Electron-withdrawing NHCO₂Me enhances stability; used in targeted drug design
(6-Methoxypyridin-3-yl)boronic acid 6-OMe, 3-B(OH)₂ C₆H₈BNO₃ 152.94 163105-89-3 Methoxy group improves solubility; moderate reactivity in cross-coupling
[6-(Trifluoromethyl)pyridin-3-yl]boronic acid 6-CF₃, 3-B(OH)₂ C₆H₅BF₃NO₂ 195.92 N/A Strong electron-withdrawing CF₃ group increases electrophilicity
[6-(Dimethylamino)pyridin-3-yl]boronic acid 6-NMe₂, 3-B(OH)₂ C₇H₁₁BN₂O₂ 165.99 579525-46-5 Electron-donating NMe₂ reduces boronic acid acidity; slower coupling rates
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid 5-F, 6-OMe, 3-B(OH)₂ C₆H₆BFNO₃ 170.92 856250-60-7 Fluorine enhances metabolic stability; used in PET tracer development
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The NHCO₂Me and CF₃ groups stabilize the boronic acid via resonance and inductive effects, making these compounds less prone to protodeboronation compared to electron-donating substituents .
  • Electron-Donating Groups (EDGs): Methoxy and dimethylamino groups reduce electrophilicity, slowing cross-coupling reactions but improving solubility .
Key Observations:
  • Protection Strategies: BOC protection (as in the target compound) prevents undesired side reactions during boronic acid synthesis .
  • Direct vs. Multi-Step Synthesis: Methoxy and trifluoromethyl analogues are synthesized more efficiently via direct methods, while amino-substituted derivatives require multi-step functionalization .

Biological Activity

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid, also known by its chemical identifier CID 57473782, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridine ring and a boronic acid functional group, which are known to impart unique properties conducive to various biological interactions.

  • Molecular Formula : C₇H₉BN₂O₄
  • Molecular Weight : 181.97 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxycarbonylamino group and a boronic acid moiety, which is crucial for its biological activity.

Boronic acids are known to interact with diols and amino groups, facilitating their role in enzyme inhibition and molecular recognition processes. The specific mechanism of this compound involves:

  • Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasome activity, leading to the accumulation of regulatory proteins and apoptosis in cancer cells .
  • Antimicrobial Activity : Boronic acids have shown potential as antibacterial agents by disrupting bacterial cell wall synthesis and function .

Anticancer Activity

Research indicates that boronic acid derivatives can act as proteasome inhibitors, which are significant in cancer therapy. For instance:

  • A study highlighted the compound's ability to inhibit cell cycle progression at the G2/M phase in U266 cells, suggesting its potential as an anticancer agent .
  • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its role in inducing apoptosis .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties:

  • It has shown effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, which is notorious for causing nosocomial infections. The mechanism involves the inhibition of biofilm formation, enhancing its therapeutic potential in treating resistant infections .

Antiviral Activity

Some studies suggest that boronic acids can also exhibit antiviral properties:

  • These compounds have been explored for their ability to inhibit viral replication through mechanisms involving interference with viral enzymes or host cell interactions .

Case Studies and Research Findings

StudyFindings
Inhibition of ProteasomeDemonstrated significant G2/M phase arrest in U266 cells with IC50 values indicating strong cytotoxicity .
Antimicrobial EfficacyShowed inhibition of biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .
Antiviral PotentialPreliminary data suggest effectiveness against certain viruses through enzyme inhibition mechanisms .

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